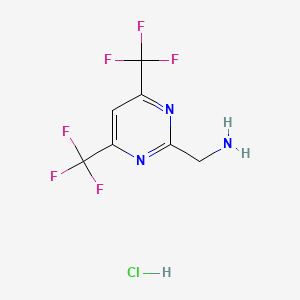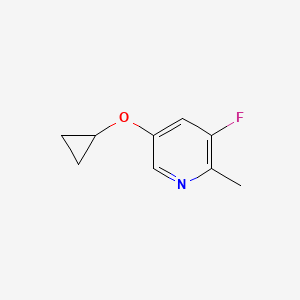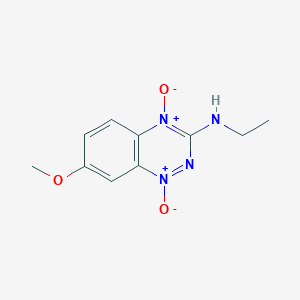
(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride is a chemical compound known for its unique structure and properties. It contains a pyrimidine ring substituted with two trifluoromethyl groups at positions 4 and 6, and a methanamine group at position 2, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride typically involves the introduction of trifluoromethyl groups into the pyrimidine ring, followed by the addition of the methanamine group. One common method involves the reaction of 4,6-dichloropyrimidine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The resulting intermediate is then reacted with methanamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Addition Reactions: The compound can react with electrophiles, leading to the addition of new functional groups to the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
科学的研究の応用
Chemistry
In chemistry, (4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl groups can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to biological targets .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer backbones can impart desirable properties such as increased hydrophobicity and thermal stability .
作用機序
The mechanism of action of (4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and improving the overall fit within the binding site. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidines, such as:
- 4-(Trifluoromethyl)pyrimidine
- 6-(Trifluoromethyl)pyrimidine
- 2-(Trifluoromethyl)pyrimidine
Uniqueness
What sets (4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride apart from these similar compounds is the presence of two trifluoromethyl groups at positions 4 and 6, which can significantly enhance its chemical and biological properties. This dual substitution pattern can lead to increased stability, improved pharmacokinetics, and greater biological activity compared to mono-substituted analogs .
特性
分子式 |
C7H6ClF6N3 |
|---|---|
分子量 |
281.58 g/mol |
IUPAC名 |
[4,6-bis(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H5F6N3.ClH/c8-6(9,10)3-1-4(7(11,12)13)16-5(2-14)15-3;/h1H,2,14H2;1H |
InChIキー |
FNRSKHOADGKXNA-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1C(F)(F)F)CN)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15173582.png)
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide](/img/structure/B15173584.png)





![2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-](/img/structure/B15173613.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15173617.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15173645.png)
![2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid](/img/structure/B15173655.png)

